2-Cycloocten-1-amine,(S)-(9CI)
Description
2-Cycloocten-1-amine, (S)-(9CI) is a chiral amine featuring an eight-membered cyclooctene ring with a single double bond and a primary amine group at the 1-position. The (S)-configuration indicates its stereochemical specificity, which may influence its biological activity or molecular interactions. Cyclic amines with (9CI) designations follow the Chemical Abstracts Ninth Collective Index nomenclature, often indicating standardized naming for research and regulatory purposes. Larger rings like cycloocten may exhibit unique strain and reactivity compared to smaller cycloalken-amines, affecting synthesis and applications .
Properties
CAS No. |
135268-94-9 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.215 |
IUPAC Name |
(1S)-cyclooct-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2/t8-/m1/s1 |
InChI Key |
XMOAPRFICOTZFP-MRVPVSSYSA-N |
SMILES |
C1CCC=CC(CC1)N |
Synonyms |
2-Cycloocten-1-amine,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- Ring Size and Strain: 2-Cycloocten-1-amine (8-membered): Likely exhibits moderate ring strain compared to smaller cycloalken-amines. Larger rings may adopt flexible conformations, influencing binding interactions. 2-Cyclohexen-1-amine derivatives (6-membered): Lower strain and higher stability. Example: 3-Methyl-2-cyclohexen-1-amine (C₇H₁₃N, MW 111.19) is synthesized with 81% yield via optimized routes . 2-Cyclopenten-1-amine derivatives (5-membered): Higher strain but faster reactivity. Example: N-Ethyl-3-methoxy-1,2-dimethyl-2,4-cyclopentadien-1-amine (C₁₀H₁₇NO, MW 167.25) has multiple substituents enhancing steric effects .
- Stereochemistry: The (S)-configuration in the target compound may confer enantioselective binding, akin to chiral interactions observed in other amines .
Physical and Chemical Properties
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